(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13398454
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O |
|---|---|
| Molecular Weight | 260.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide |
| Standard InChI | InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-7-8-14)10-13-6-4-5-12(3)9-13/h4-6,9,11,14-15H,7-8,10,17H2,1-3H3/t15-/m0/s1 |
| Standard InChI Key | ANVJZDVPGKUSHE-HNNXBMFYSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N |
| SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C(C)C)N |
| Canonical SMILES | CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Introduction
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide is a complex organic compound that belongs to the class of substituted butyramides. It is characterized by its chiral nature, which is attributed to the presence of a cyclopropyl group attached to an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with biological systems.
Synthesis and Chemical Reactions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide typically involves multiple steps, including the formation of the butyramide backbone and the introduction of the cyclopropyl and benzyl groups. The compound can undergo various chemical reactions, such as nucleophilic substitution and hydrogenation, depending on the functional groups present.
Analytical Methods
To confirm the structure and purity of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed.
Comparison with Related Compounds
| Compound | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide | CHNO | 486451-46-1 | Cyclopropyl and 3-methyl-benzyl groups |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-methyl-benzyl)-butyramide | Not specified | Not specified | Cyclopropyl and 2-methyl-benzyl groups |
| N-cyclopropyl-3-methyl-butyramide | CHNO | Not specified | Cyclopropyl group without benzyl substitution |
Additional Notes:
Given the limited availability of specific data on (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide, further research is recommended to explore its full potential in medicinal chemistry. The compound's unique structure suggests potential for interaction with various biological targets, which could be leveraged in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume